molecular formula C15H25NO2 B4965017 N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine

Cat. No. B4965017
M. Wt: 251.36 g/mol
InChI Key: BVRLYDRGJWBSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used for scientific research purposes. DMPEA has gained attention in the scientific community due to its potential therapeutic effects and its ability to interact with certain receptors in the brain.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is not fully understood. However, it is believed to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to increase heart rate and blood pressure in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, which may make it a useful tool for studying the effects of these receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. One potential direction is the study of its potential therapeutic effects in humans. This compound has shown promise in animal studies, but further research is needed to determine its potential therapeutic effects in humans. Another potential direction is the study of its interaction with other receptors in the brain. This compound has been shown to interact with the serotonin and dopamine receptors, but further research is needed to determine its potential interaction with other receptors. Finally, the study of the toxicity of this compound is also an important future direction. Further research is needed to determine the potential toxic effects of this compound in humans.

Synthesis Methods

The synthesis of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The 2-(4-methylphenoxy)ethanol is then reacted with diethylamine to form this compound. The synthesis method has been well-established in the literature and has been used in several studies.

Scientific Research Applications

N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been used in several scientific research studies due to its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. This compound has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as a cognitive enhancer.

properties

IUPAC Name

N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-16(5-2)10-11-17-12-13-18-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRLYDRGJWBSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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